Pyrrolidone hydrotribromide

Catalog No.
S2780715
CAS No.
22580-55-8
M.F
C4H7NO
M. Wt
85.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidone hydrotribromide

CAS Number

22580-55-8

Product Name

Pyrrolidone hydrotribromide

IUPAC Name

pyrrolidin-2-one

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

InChI

InChI=1S/C4H7NO/c6-4-2-1-3-5-4/h1-3H2,(H,5,6)

InChI Key

HNJBEVLQSNELDL-UHFFFAOYSA-N

SMILES

C1CC(=O)NC1.Br[Br-]Br

solubility

Very sol in alcohol, ether, benzene, chloroform, carbon disulfide
Infinitely soluble in water
1000 mg/mL at 20 °C
Solubility in water: good

Canonical SMILES

C1CC(=O)NC1

Pyrrolidin-2-one is the simplest member of the class of pyrrolidin-2-ones, consisting of pyrrolidine in which the hydrogens at position 2 are replaced by an oxo group. The lactam arising by the formal intramolecular condensation of the amino and carboxy groups of gamma-aminobutyric acid (GABA). It has a role as a polar solvent and a metabolite.
2-Pyrrolidinone is a natural product found in Ascochyta medicaginicola, Microtropis japonica, and other organisms with data available.

Pyrrolidone hydrotribromide (PHTB) is a highly stable, red crystalline solid complex of 2-pyrrolidone, hydrogen bromide, and molecular bromine. In procurement and process design, PHTB is prioritized as a safer, easily weighable alternative to liquid bromine, eliminating the need for specialized corrosive-liquid handling infrastructure and vapor scrubbing systems . Beyond its significant processability advantages, PHTB provides a controlled, low-equilibrium release of molecular bromine in nonpolar solvents, which imparts exceptional chemoselectivity for the alpha-bromination of ketones over olefins and enol acetates [1]. Furthermore, its primary organic byproduct, 2-pyrrolidone, is infinitely water-soluble, allowing for rapid, scalable aqueous workups that are often difficult to achieve with other solid brominating agents .

Substituting PHTB with generic alternatives like liquid bromine, N-bromosuccinimide (NBS), or pyridinium tribromide (PTB) frequently compromises both safety and target yield. Liquid bromine is highly volatile and kinetically non-selective, often leading to over-bromination and requiring hazardous materials infrastructure [1]. While solid PTB and phenyltrimethylammonium tribromide (PTAT) are easier to handle than liquid bromine, they lack the precise chemoselectivity of PHTB; in highly activated systems like flavanones, PTB drives unwanted nuclear (aromatic) bromination rather than the desired alpha-bromination [2]. Similarly, NBS operates via different mechanistic pathways that can fail entirely in specific alpha-bromination protocols or induce divergent oxidation pathways, such as forming diketones during alkyne oxidations in dimethyl sulfoxide where PHTB remains completely inert[3].

Chemoselectivity in Ketone vs. Olefin Bromination

In competitive bromination assays, PHTB demonstrates extreme selectivity for ketones over olefins, driven by its ability to maintain a low equilibrium concentration of bromine in nonpolar solvents. When compared to phenyltrimethylammonium tribromide (PTAT), PHTB achieved superior selective bromination of benzalacetone without the unwanted acid catalysis observed with PTAT[1]. Under these controlled low-concentration conditions, the enol form of cyclohexanone was shown to react at least 1,000,000 times faster than cyclohexene, a kinetic advantage optimally harnessed by PHTB's slow-release matrix [1].

Evidence DimensionRelative reactivity (Ketone vs. Olefin)
Target Compound DataPHTB yields highly selective ketone alpha-bromination (ketone >> olefin).
Comparator Or BaselinePTAT (lower selectivity, requires acid catalysis) and standard Br2 (non-selective at high concentrations).
Quantified Difference>1,000,000-fold faster reaction rate for enol vs. olefin under low-equilibrium Br2 conditions provided by PHTB.
ConditionsTetrahydrofuran or nonpolar solvents, low equilibrium Br2 concentration.

Eliminates the need for costly and time-consuming protecting group steps when brominating unsaturated ketones in complex synthesis.

Regioselectivity in Activated Aromatic Systems

For the alpha-bromination of highly activated, electron-rich aromatic ketones like methoxyflavanones, reagent selection dictates the site of halogenation. While PHTB can successfully target the alpha-position, pyridinium tribromide (PTB) completely fails, resulting in exclusive nuclear (aromatic ring) bromination even under acidic conditions designed to favor enolization [1]. Furthermore, attempting the same alpha-bromination with N-bromosuccinimide (NBS) in ethereal solvents primarily returned unreacted starting material [1].

Evidence DimensionSite of bromination in activated flavanones
Target Compound DataPHTB enables targeted alpha-bromination.
Comparator Or BaselinePTB (yields exclusive nuclear bromination); NBS (yields mostly unreacted starting material).
Quantified DifferenceComplete shift in regioselectivity from the aromatic ring (PTB) to the alpha-carbon (PHTB).
ConditionsAmbient air, comparative screening for flavanone alpha-bromination.

Prevents the destruction of valuable electron-rich aromatic cores during late-stage functionalization of pharmaceutical intermediates.

Divergent Reactivity in Oxidation Pathways

PHTB exhibits fundamentally different reactivity profiles compared to NBS in specific oxidative protocols, ensuring it does not trigger unwanted side reactions. During the oxidation of acetylenes in anhydrous dimethyl sulfoxide (DMSO), the addition of NBS uniquely catalyzes the formation of diketones (e.g., benzil)[1]. In stark contrast, substituting NBS with PHTB or molecular bromine under identical conditions produces absolutely no diketone, proving that PHTB does not initiate the same direct bromine-transfer oxidation pathway to the triple bond[1].

Evidence DimensionDiketone yield in DMSO-alkyne oxidation
Target Compound DataPHTB yields 0% diketone (remains inert to this pathway).
Comparator Or BaselineNBS yields near-quantitative conversion to benzil (diketone).
Quantified DifferenceComplete suppression of the DMSO-mediated alkyne oxidation pathway when using PHTB instead of NBS.
ConditionsAnhydrous DMSO, room temperature, diphenylacetylene substrate.

Allows buyers to select PHTB when they need a brominating agent that will not inadvertently oxidize alkynes in DMSO-based solvent systems.

Selective Alpha-Bromination of Unsaturated Ketones

Because PHTB provides an optimal low-equilibrium concentration of bromine, it is the reagent of choice for brominating ketones in the presence of unprotected olefins. This allows process chemists to bypass complex protection and deprotection sequences when synthesizing unsaturated building blocks [1].

Late-Stage Halogenation of Electron-Rich Pharmaceuticals

In the synthesis of complex flavonoids, flavanones, and other highly activated aromatic therapeutics, PHTB avoids the destructive nuclear bromination caused by pyridinium tribromide, ensuring precise functionalization at the alpha-carbon without degrading the aromatic core [2].

Scalable, Hazard-Reduced Bromination Workflows

For industrial scale-up where liquid bromine poses unacceptable vapor and corrosion risks, PHTB serves as a stable, weighable solid alternative. Its primary byproduct, 2-pyrrolidone, is infinitely water-soluble, streamlining aqueous workups and reducing solvent waste in large-scale manufacturing .

Physical Description

Liquid
Light-yellow liquid; [Hawley] Colorless liquid; mp = 23-25 deg C; [MSDSonline]
Solid
LIGHT YELLOW LIQUID.

Color/Form

CRYSTALS FROM COLD PETROLEUM ETHER
Light yellow liquid

XLogP3

-0.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

85.052763847 g/mol

Monoisotopic Mass

85.052763847 g/mol

Boiling Point

245 °C @ 760 mm Hg; 113-114 @ 9.2 mm Hg; 76 °C @ 0.2 mm Hg
245 °C

Flash Point

265 °F (129 °C) (open cup)
129 °C o.c.

Heavy Atom Count

6

Vapor Density

Relative vapor density (air = 1): 2.9

Density

1.116 @ 25 °C
Relative density (water = 1): 1.1

Decomposition

WHEN HEATED TO DECOMPOSITION IT EMITS TOXIC FUMES OF NITROXIDES.

Melting Point

25.0 °C
23 °C
25 °C

UNII

KKL5D39EOL

Related CAS

24968-97-6
52215-12-0 (HBr3)
63886-26-0 (hydrochloride)

Mechanism of Action

THE MECHANISMS OF SKIN PENETRATION ENHANCERS WERE INVESTIGATED BY MEASURING STEADY-STATE FLUXES IN VITRO FOR MODEL COMPOUNDS, METHANOL, OCTANOL & CAFFEINE. 2-PYRROLIDONE ENHANCED THEIR PERMEATION THROUGH THE POLAR ROUTE OF THE SKIN BY INCREASING THE DIFFUSIVITY & DECREASED PASSAGE THROUGH THE NONPOLAR ROUTE BY DECREASING DIFFUSIVITY & PARTITIONING.
TRYPSINIZED, ABDOMINAL STRATUM CORNEUM ABSORBED 1-4 TIMES ITS WT OF PRIMARY ALCOHOLIC VEHICLE FROM SOLUTIONS OF 0-80% WT 2-PYRROLIDONE IN WATER; ABOUT 2 SEPARATION PARTITION COEFFICIENTS OPERATED. CALCULATIONS OF HM VALUES FOR THE PARTITIONS INDICATED THAT 2-PYRROLIDONE IS PROBABLY NOT A PENETRATION ACCELERANT FOR C1-C8 PRIMARY ALCOHOLS.
FOR THE SIMPLE NONELECTROLYTES TESTED, & UNDER IDEALIZED IN VITRO STEADY STATE CONDITIONS, 2-PYRROLIDONE ACTED AS A MILD ACCELERANT FOR POLAR MATERIAL (METHANOL) DIFFUSION THROUGH HUMAN STRATUM CORNEUM, BUT INHIBITED NONPOLAR, LIPOPHILIC (OCTANOL) TRANSPORT.

Vapor Pressure

0.00949 [mmHg]
9.49X10-3 mm Hg @ 25 °C
Vapor pressure at 20 °C: negligible

Absorption Distribution and Excretion

The percutaneous absorption has been investigated in rats of a mixture (3:2, w/w) of N-methyl-2-pyrrolidinone and 2-pyrrolidinone, a combination intended for use as a vehicle in the formulation of an antimycotic drug to enhance skin penetration on dermal application, following co-administration of the two (14)C-radiolabelled compounds by the dermal and oral routes. Radioactivity was excreted predominantly in the urine after either route of administration, and comparison of the respective excretion profiles indicated that about three-quarters of the applied dose was absorbed through the skin. Plasma concentrations of each parent compound, as determined by radio-HPLC, reached peak values at 2 hr after oral dosing, and remained relatively uniform during 1-6 hr after application to the skin, suggesting constant percutaneous absorption during this period. N-Methyl-2-pyrrolidinone appeared to be absorbed through the skin more extensively and at a slightly faster rate than 2-pyrrolidinone; total percutaneous absorption tended to be more extensive in female than in male rats. Together, these two 14C-compounds accounted for most of the plasma radioactivity up to 6-8 hr post-administration. However, by 12 hr (when plasma levels were relatively low), most of the radioactivity was associated with unknown polar metabolites. In view of the extensive percutaneous absorption and little first-pass metabolism of the two pyrrolidinones, the oral route was considered to represent a valid alternative to the dermal route for the assessment of the systemic toxicity of the two compounds.

Metabolism Metabolites

THE URINARY EXCRETION OF RADIOACTIVE METABOLITES FOLLOWING THE IP ADMIN OF A RANGE OF DOSES OF 2,5-(14)C-2-LABELED N-NITROSOPYRROLIDINE TO RATS WAS EXAMINED. PYRROLIN-2-ONE WAS ONE OF SEVERAL METABOLITES IDENTIFIED.
PYRROLIDONE WAS IDENTIFIED AS A URINARY METABOLITE OF METHADONE.
AN ENZYME SYSTEM RESIDING IN THE SOL FRACTION OF RABBIT LIVER CATALYZES THE CONVERSION OF DELTA 1-PYRROLINE TO GAMMA-AMINOBUTYRIC ACID & ITS LACTAM, 2-PYRROLIDONE.
2-PYRROLIDONE WAS IDENTIFIED AS A METABOLITE OF (14)C-PUTRESCINE IN SLICED RAT LIVER IN VITRO. IT IS ALSO SYNTHESIZED FROM PUTRESCINE BY THE SPLEEN & LUNG, BUT NOT BY KIDNEY, BRAIN, HEART OR MUSCLE.
For more Metabolism/Metabolites (Complete) data for 2-PYRROLIDONE (6 total), please visit the HSDB record page.

Wikipedia

2-Pyrrolidone

Methods of Manufacturing

REACTION OF GAMMA-BUTYROLACTONE AND AMMONIA
From acetylene & formaldehyde by high-pressure synth.
Prepd on large scale from butyrolactone by Reppe process.

General Manufacturing Information

Wholesale and Retail Trade
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Mining (except Oil and Gas) and support activities
Printing Ink Manufacturing
2-Pyrrolidinone: ACTIVE

Analytic Laboratory Methods

EFFLUENTS FROM PLANTS PRODUCING ACETYLENE ARE ANALYZED FOR ALPHA-PYRROLIDONE USING A COLUMN CONTAINING CELLITE-545 COATED WITH 15% PEG-6000 PLUS POTASSIUM HYDROXIDE. THE CARRIER GAS IS NITROGEN & A FLAME-IONIZATION DETECTOR IS USED.

Clinical Laboratory Methods

2-OXOPYRROLIDINE DERIVATIVES WERE DETERMINED IN BIOLOGICAL MATERIALS AFTER FREEZE-DRYING BY EXTRACTION WITH CHLOROFORM-METHANOL (1:1), TLC ON SILICA GEL, & DETECTION WITH SPRAY REAGENT. BEST DETECTION WAS ACHIEVED WITH CHLOROTOLIDINE TEST & EHRLICH'S REAGENT. PROCEDURES ARE GIVEN FOR 2-OXOPYRROLIDINE IN PLASMA & URINE.

Stability Shelf Life

GOOD CHEMICAL STABILITY

Dates

Last modified: 08-17-2023

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